molecular formula C22H30N4O3 B3723791 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Cat. No.: B3723791
M. Wt: 398.5 g/mol
InChI Key: CTDOGRHQIGHCHF-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic chemical compound provided for research purposes. With a molecular formula of C23H31N5O3 and a molecular weight of 425.53 g/mol, this substance features a complex structure integrating a pyrimidin-4(3H)-one core substituted with a 3-methylbutyl chain and a methyl group, which is further linked to a piperazine ring and a 1,3-benzodioxole moiety. This structural motif is of significant interest in medicinal chemistry and pharmacology, particularly in the study of neurological targets. The presence of the 1,3-benzodioxole (piperonyl) group, a key pharmacophore in known bioactive molecules like the dopamine agonist Piribedil , suggests potential activity on neurotransmitter systems. Researchers are investigating this compound as a potential modulator of dopaminergic and other G-protein coupled receptors (GPCRs) . Its primary research applications include exploring structure-activity relationships (SAR) in receptor binding, serving as a lead compound in the development of new central nervous system (CNS) active agents, and use in various in vitro biochemical and cellular assays. The exact mechanism of action, potency, and selectivity are currently under investigation by the scientific community. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-15(2)4-6-18-16(3)23-22(24-21(18)27)26-10-8-25(9-11-26)13-17-5-7-19-20(12-17)29-14-28-19/h5,7,12,15H,4,6,8-11,13-14H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDOGRHQIGHCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of Piperazine Derivative: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes.

    Formation of Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate amines with diketones or through cyclization reactions involving urea derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole and piperazine derivatives with the pyrimidinone core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrimidinone core, converting it to dihydropyrimidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Treatment of Parkinson's Disease

Piribedil is primarily recognized for its role as a dopamine agonist, particularly in the management of Parkinson's disease. Research indicates that it effectively alleviates symptoms such as tremors and rigidity by stimulating dopamine receptors in the brain. A study by Rondot et al. (1992) demonstrated significant improvements in motor function among patients treated with piribedil compared to placebo groups .

Antidepressant Effects

Recent investigations have explored piribedil's potential antidepressant properties. A study published in the European Journal of Pharmacology highlighted its ability to modulate serotonin and norepinephrine levels, suggesting a beneficial effect on mood disorders . This opens avenues for further research into its use as an adjunct therapy in treating depression.

Neuroprotective Effects

Piribedil has shown promise in neuroprotection, particularly against oxidative stress and neuroinflammation associated with neurodegenerative diseases. The compound's ability to enhance mitochondrial function and reduce apoptosis in neuronal cells has been documented in preclinical studies, indicating potential applications in conditions like Alzheimer's disease .

Case Studies

Study ReferenceCondition TreatedFindings
Rondot et al., 1992Parkinson's DiseaseSignificant reduction in tremors and improved motor function compared to placebo .
European Journal of PharmacologyDepressionEnhanced serotonin and norepinephrine levels; potential antidepressant effects identified .
Preclinical StudiesNeurodegenerative DiseasesDemonstrated neuroprotective properties against oxidative stress; potential application in Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use, such as its role as an enzyme inhibitor or receptor ligand.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related pyrimidine/pyrido-pyrimidinone derivatives:

Compound Name Core Structure Key Substituents Pharmacological Implications Source
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one (Target) Pyrimidin-4(3H)-one 2: Benzodioxolmethyl-piperazine; 5: 3-methylbutyl; 6: methyl High lipophilicity (3-methylbutyl); potential CNS activity (benzodioxol/piperazine) Hypothetical synthesis
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2: Benzodioxol; 7: Piperazine Likely kinase inhibition or GPCR modulation due to extended aromatic core European Patent (2023)
2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2: Benzodioxol; 7: 3,5-dimethylpiperazine Enhanced receptor selectivity via steric hindrance from dimethylpiperazine European Patent (2023)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazol; piperidinylethyl Improved target affinity via fluorinated aromatic interactions Reference Standards (2018)

Key Observations

Pyrido-pyrimidinones (e.g., EU patent compounds) feature fused bicyclic systems, which may enhance planar stacking interactions with kinases or nucleic acids .

Substituent Impact: Benzodioxol Groups: Common in CNS agents (e.g., anticonvulsants), suggesting shared mechanistic pathways . Piperazine Modifications: Methyl or dimethyl substitutions (e.g., in EU patents) fine-tune receptor selectivity by altering steric and electronic profiles .

Fluorine and Heterocycles :

  • Fluorinated benzisoxazol derivatives () exhibit enhanced binding via dipole interactions and metabolic stability, a feature absent in the target compound .

Research Findings and Implications

  • Structural Insights : Crystallographic data for analogs (e.g., ) highlight the importance of benzodioxol-piperazine spatial orientation in molecular recognition .
  • Therapeutic Potential: The target’s combination of lipophilic (3-methylbutyl) and polar (piperazine) groups may balance CNS penetration and solubility, though in vivo studies are needed.
  • Patent Trends : Recent patents emphasize piperazine/piperidine modifications to optimize pharmacokinetics, suggesting avenues for further derivatization of the target compound .

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one, commonly referred to as piribedil , is a notable dopamine receptor agonist primarily used in the treatment of Parkinson's disease. This article explores its biological activity, pharmacological properties, and clinical applications based on diverse research findings.

Chemical Structure and Properties

Piribedil has the following chemical structure:

  • Molecular Formula : C16H18N4O2
  • Molar Mass : 298.34 g/mol
  • CAS Number : 3605-01-4

The compound features a pyrimidine ring connected to a piperazine moiety, which is further substituted with a 1,3-benzodioxole group. This unique structure contributes to its pharmacological effects.

Piribedil acts primarily as a dopamine D2 receptor agonist . It stimulates dopaminergic pathways in the brain, which are crucial for motor control and cognitive functions. The drug enhances dopamine signaling in the nigrostriatal pathway, thereby alleviating symptoms of Parkinson's disease such as tremors and rigidity .

Key Mechanisms:

  • Dopamine Receptor Activation : Piribedil selectively activates D2 and D3 receptors, facilitating dopaminergic neurotransmission .
  • Peripheral Circulation Improvement : The compound also exhibits vasodilatory effects, enhancing blood flow in peripheral tissues .

Pharmacokinetics

Piribedil is rapidly absorbed following oral administration, with a peak plasma concentration (Tmax) reached within approximately 1 hour. The elimination half-life (T1/2) ranges from 1.7 to 6.9 hours, indicating a relatively short duration of action .

Metabolism:

The drug is metabolized into two primary metabolites:

  • A monohydroxy derivative
  • A dihydroxy derivative

Approximately 68% of the absorbed piribedil is excreted via the kidneys, with about 25% eliminated through bile .

Clinical Applications

Piribedil is primarily used in the management of Parkinson's disease and has shown efficacy in treating various symptoms associated with this condition. It can be used alone or in combination with levodopa to enhance therapeutic outcomes.

Indications:

  • Parkinson's Disease : Effective in reducing motor symptoms.
  • Cerebrovascular Disorders : Improves blood circulation in patients with vascular issues.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of piribedil in clinical settings:

  • Efficacy in Parkinson's Disease :
    • A study published by Rondot et al. (1992) highlighted the significant reduction of tremors in patients treated with piribedil compared to placebo controls .
  • Improvement in Cognitive Functions :
    • Clinical trials indicate that piribedil may enhance cognitive functions in elderly patients suffering from mental deficits associated with vascular disorders .
  • Vasodilatory Effects :
    • Research has shown that piribedil improves peripheral blood circulation, which is beneficial for conditions like intermittent claudication .

Comparison with Other Dopamine Agonists

The following table summarizes the biological activities of piribedil compared to other common dopamine agonists used in clinical practice:

CompoundPrimary ActionIndicationsSide Effects
PiribedilD2/D3 agonistParkinson's diseaseNausea, dizziness
RopiniroleD2 agonistParkinson's diseaseSleepiness, hallucinations
PramipexoleD2/D3 agonistParkinson's diseaseOrthostatic hypotension
BromocriptineD2 agonistHyperprolactinemiaNausea, headache

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions for higher purity?

The compound’s synthesis typically involves multi-step reactions, such as coupling a piperazine derivative (e.g., 4-(1,3-benzodioxol-5-ylmethyl)piperazine) with a substituted pyrimidinone core. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one with the piperazine derivative under reflux in anhydrous acetonitrile for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~86% purity, with final crystallization in ethanol to achieve >95% purity .
  • Optimization : Adjusting stoichiometric ratios (1:1.2 for pyrimidinone:piperazine) and using catalysts like triethylamine improves reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–C = 1.52–1.54 Å) and dihedral angles (e.g., benzodioxole ring tilt at 12.3° relative to the pyrimidinone plane) to confirm stereochemistry .
  • NMR : Use 1H^1H-NMR (400 MHz, DMSO-d6_6) to identify piperazine protons (δ 2.5–3.1 ppm) and benzodioxole methylene (δ 5.1 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 482.2453 [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for biological targets?

  • Substituent variation : Replace the 3-methylbutyl group with shorter/longer alkyl chains (e.g., propyl, pentyl) to assess hydrophobicity effects on receptor binding .
  • Bioisosteric replacement : Substitute the benzodioxole moiety with bioisosteres (e.g., tetrazole, oxazole) and evaluate activity shifts using in vitro assays (IC50_{50} comparisons) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors or kinase enzymes .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-response standardization : Use uniform assay conditions (e.g., 10 µM–100 µM concentration range, 24-hour incubation) to minimize variability in cytotoxicity studies .
  • Off-target profiling : Screen against a panel of 50+ kinases or GPCRs to identify cross-reactivity, which may explain divergent results in antimicrobial vs. anticancer studies .
  • Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which could reduce in vivo efficacy despite promising in vitro data .

Q. How should researchers design stability studies to ensure compound integrity under experimental conditions?

  • Forced degradation : Expose the compound to heat (60°C, 72 hours), acidic (0.1 M HCl), and oxidative (3% H2 _2O2_2) conditions, then monitor degradation via HPLC (C18 column, 254 nm) .
  • Lyophilization stability : Freeze-dry aliquots and store at -80°C; confirm no polymorphic changes via PXRD (e.g., maintain characteristic peaks at 2θ = 12.4°, 18.7°) .

Methodological Considerations

  • Data contradiction analysis : When SAR results conflict with docking predictions, validate using alanine-scanning mutagenesis of the suspected binding pocket .
  • Experimental controls : Include vehicle controls (DMSO ≤0.1%) and reference compounds (e.g., ketanserin for 5-HT2A_{2A} assays) to normalize inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.